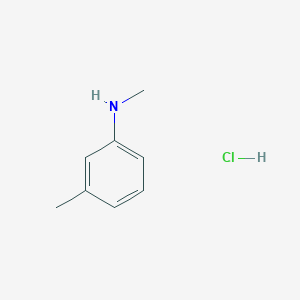

N,3-dimethylaniline hydrochloride

Description

N,3-Dimethylaniline hydrochloride is an organic compound derived from the parent amine, N,3-dimethylaniline, through protonation with hydrochloric acid. The parent amine (C₈H₁₁N) has a molecular weight of 121.18 g/mol and features methyl groups at the N and 3-positions of the benzene ring . The hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key physicochemical properties of the parent compound include a boiling point of 204.7°C, logP (lipophilicity) of 2.06, and a density of 1.0 g/cm³ . It is typically stored as a powder at -20°C to ensure stability .

Properties

Molecular Formula |

C8H12ClN |

|---|---|

Molecular Weight |

157.64 g/mol |

IUPAC Name |

N,3-dimethylaniline;hydrochloride |

InChI |

InChI=1S/C8H11N.ClH/c1-7-4-3-5-8(6-7)9-2;/h3-6,9H,1-2H3;1H |

InChI Key |

JZEFNFPACZTLOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 3-Methylaniline

This classical method involves the nucleophilic substitution of the amino group with methyl groups using methylating agents such as methyl iodide, dimethyl sulfate, or methanol under acidic catalysis.

$$

\text{3-Methylaniline} + 2 \text{CH}_3\text{X} \xrightarrow[\text{Base}]{\text{Solvent}} \text{N,3-Dimethylaniline} + 2 \text{HX}

$$

where CH₃X = methyl iodide or dimethyl sulfate.

-

- Acid catalysts such as sulfuric acid or Lewis acids can promote methylation when using methanol.

- Reaction temperatures range from 100°C to 225°C depending on the method.

- Solvents like toluene or polar aprotic solvents (e.g., dimethylformamide) are used to enhance solubility and selectivity.

-

- Straightforward and scalable.

- High selectivity to N-methylation when controlled.

-

- Use of toxic methylating agents.

- Formation of side products if over-alkylation occurs.

Catalytic Reductive Methylation

An alternative, greener approach uses formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to methylate the amino group selectively.

$$

\text{3-Methylaniline} + \text{HCHO} + \text{Reducing Agent} \rightarrow \text{N,3-Dimethylaniline}

$$

-

- Mild temperature (room temperature to 50°C).

- Acidic or neutral pH to stabilize intermediates.

- Use of palladium or ruthenium catalysts in some cases for enhanced efficiency.

-

- High selectivity, minimal side reactions.

- Safer reagents compared to direct alkylation.

-

- Requires careful control of reducing agent stoichiometry.

- May need purification steps to remove catalyst residues.

Formation of Hydrochloride Salt

To obtain N,3-dimethylaniline hydrochloride, the free base is treated with hydrochloric acid, typically in ether or other non-aqueous solvents, to precipitate the crystalline hydrochloride salt.

$$

\text{N,3-Dimethylaniline} + \text{HCl} \rightarrow \text{this compound}

$$

-

- Recrystallization from solvents such as dichloromethane/hexane or ethyl acetate.

- Drying under vacuum to obtain pure crystalline product.

Industrial and Laboratory Scale Preparation Insights

Industrial Production Considerations

Industrial methylation of aniline derivatives often employs liquid-phase alkylation using methanol and acid catalysts (e.g., sulfuric acid) in autoclaves at elevated temperature and pressure (e.g., 210–225°C, 3 MPa) to achieve high conversion and yield (~90–96%).

Gas-phase catalytic methylation using supported metal catalysts (e.g., nickel, cobalt, zinc on γ-Al₂O₃) at around 300°C offers continuous operation, high selectivity, and catalyst longevity (over 5000 hours), with water as the only by-product, enhancing atom economy.

The choice of catalyst and reaction conditions is crucial to minimize side reactions and catalyst deactivation.

Laboratory Synthesis Protocol Example

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 3-Methylaniline, methyl iodide, base (e.g., K₂CO₃), solvent (DMF), 80°C, 6 h | Direct N-methylation | Formation of N,3-dimethylaniline |

| 2 | Purification by column chromatography (n-pentane:EtOAc) | Remove impurities | Pure N,3-dimethylaniline |

| 3 | Treatment with 2.0 M HCl in diethyl ether, 0°C | Salt formation | Precipitation of this compound |

| 4 | Recrystallization from dichloromethane/hexane | Improve crystallinity and purity | Crystalline this compound |

Analytical and Characterization Data Supporting Preparation

Spectroscopic Confirmation

¹H NMR: Characteristic singlet peaks for N-methyl protons (~δ 2.9 ppm, 6H) and aromatic protons in the 6.6–7.2 ppm range confirm substitution pattern.

FT-IR: Presence of N–H stretching bands (2500–3000 cm⁻¹) and chloride ion vibrations (~600 cm⁻¹) validate hydrochloride salt formation.

X-ray Crystallography: Single-crystal XRD provides definitive structural confirmation, showing ionic packing and hydrogen bonding in the hydrochloride salt.

Physicochemical Properties Relevant to Preparation

| Property | Value/Description | Impact on Preparation |

|---|---|---|

| Solubility | Slightly soluble in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂) | Choice of solvent for methylation and recrystallization |

| Stability | Sensitive to UV and oxygen; store under inert atmosphere in amber containers | Avoid degradation during synthesis and storage |

| pKa (dimethylamino group) | ~4.5 | Protonation under acidic conditions facilitates salt formation |

Summary Table of Preparation Methods

| Method | Reagents & Catalysts | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Alkylation | 3-Methylaniline, methyl iodide/dimethyl sulfate, base | 80–225°C, solvents like DMF/toluene | 85–96% | Simple, scalable | Toxic reagents, side products |

| Catalytic Reductive Methylation | 3-Methylaniline, formaldehyde, reducing agent (NaBH₃CN) | Room temp–50°C, mild pH | >90% | Selective, safer reagents | Requires catalyst removal |

| Gas Phase Catalytic Methylation | 3-Methylaniline, methanol, Ni/Co/Zn-γ-Al₂O₃ catalyst | 300°C, atmospheric pressure | ~95% | Continuous, high purity, green | High temp may shorten catalyst life |

| Hydrochloride Salt Formation | N,3-Dimethylaniline, HCl (2.0 M in Et₂O) | 0°C, ether solvent | Quantitative | Easy purification | Requires careful solvent handling |

Chemical Reactions Analysis

Types of Reactions

N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents like nitric acid and halogens are used under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro and halogenated derivatives.

Scientific Research Applications

N,3-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,3-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing specific reactions that can be monitored and analyzed. The compound’s effects are mediated through its ability to participate in electrophilic and nucleophilic reactions, influencing the activity of enzymes and other biomolecules.

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs of N,3-dimethylaniline hydrochloride, focusing on substituents and functional groups:

Physicochemical Properties

- Lipophilicity : N,3-Dimethylaniline (logP = 2.06) is less polar than 3-chloro-N,N-dimethylaniline (logP ≈ 2.5–3.0, estimated), where the chlorine atom increases hydrophobicity . However, the hydrochloride salt form of both compounds improves aqueous solubility.

Stability and Handling

Q & A

Q. What are the established synthetic routes for N,3-dimethylaniline hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation of aniline derivatives. A common method involves reacting N,N-dimethylaniline with 3-methylpropylamine in the presence of catalysts like palladium or acid/base systems. Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reactants significantly affect yield. For instance, excess alkylating agents may improve conversion rates but risk side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the aromatic ring.

- HPLC with UV detection (λ = 254 nm) for purity assessment, using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid.

- Mass spectrometry (ESI-MS) for molecular ion confirmation (m/z 121.18 for the free base). Cross-validation with elemental analysis ensures accuracy .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound is sparingly soluble in water (0.1–1 mg/mL at 25°C) but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Stability studies indicate decomposition under prolonged light exposure (>48 hours), necessitating storage in amber vials at –20°C. Hydrolysis risks increase in aqueous solutions at pH > 8.0 .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using factorial design approaches?

A Box-Behnken or central composite design is recommended to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 3-factor design with 15–20 experimental runs can identify optimal conditions. Response surface methodology (RSM) helps model nonlinear relationships, with yield as the dependent variable. Contradictions in literature-reported yields (e.g., 60–85%) may arise from unaccounted variables like trace moisture, which quenches catalysts .

Q. How should discrepancies in purity assessments (e.g., HPLC vs. NMR) be resolved?

Discrepancies often stem from:

- Residual solvents (detected by GC-MS but not NMR).

- Degradation products (e.g., oxidation to N-oxide derivatives) visible in HPLC but not integrated in NMR spectra. Mitigation strategies include:

- Multi-modal analysis (combine HPLC, NMR, and TGA).

- Forced degradation studies (heat, light, pH extremes) to identify labile functional groups .

Q. What experimental frameworks are used to evaluate the biological activity of this compound in vitro?

- Enzyme inhibition assays : Screen against targets like acetylcholinesterase (AChE) using Ellman’s method (λ = 412 nm).

- Cell viability assays (MTT or resazurin) in neuronal or hepatic cell lines to assess cytotoxicity (IC50 values).

- Validation : Compare activity profiles with structurally similar compounds (e.g., N-ethyl-2,4-dimethylaniline hydrochloride) to isolate substituent effects. Note that false positives may arise from aggregation artifacts, requiring dynamic light scattering (DLS) validation .

Q. How can pharmacokinetic parameters be modeled for this compound in preclinical studies?

Use compartmental modeling (e.g., WinNonlin) with data from:

- Plasma protein binding (equilibrium dialysis; typical binding >90% for aromatic amines).

- Metabolic stability in liver microsomes (CYP450-mediated clearance).

- In vivo PK studies : Administer via IV/oral routes in rodents, with LC-MS/MS quantification. Adjust for pH-dependent solubility by co-administering cyclodextrins or surfactants .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., solubility in DMSO vs. ethanol), replicate experiments under standardized conditions (e.g., USP dissolution apparatus) and report batch-specific variations.

- Safety Protocols : Handle in fume hoods with nitrile gloves; amine derivatives may sensitize respiratory pathways. Quench waste with 10% acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.